molecular formula C10H7BrO2 B8694433 5-bromo-4-vinyl-2-benzofuran-1(3H)-one

5-bromo-4-vinyl-2-benzofuran-1(3H)-one

Cat. No.: B8694433
M. Wt: 239.06 g/mol
InChI Key: BRCBTSWODIFXIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-vinyl-2-benzofuran-1(3H)-one is a halogenated benzofuran derivative characterized by a bromine atom at the 5-position and a vinyl group at the 4-position of the fused benzofuran ring system. The bromine substituent enhances electrophilic reactivity and may facilitate halogen bonding, a critical interaction in biological systems and crystal engineering .

Properties

Molecular Formula

C10H7BrO2

Molecular Weight

239.06 g/mol

IUPAC Name

5-bromo-4-ethenyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C10H7BrO2/c1-2-6-8-5-13-10(12)7(8)3-4-9(6)11/h2-4H,1,5H2

InChI Key

BRCBTSWODIFXIV-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=CC2=C1COC2=O)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5-bromo-4-vinyl-2-benzofuran-1(3H)-one and its analogs, based on the evidence provided:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
This compound Br (5), vinyl (4) C₁₀H₇BrO₂ 239.07 Not explicitly reported; inferred N/A
5-Bromo-3-(4-fluorophenylsulfinyl)-2,4,6-trimethyl-1-benzofuran Br (5), 4-F-C₆H₄-S(O)- (3), CH₃ (2,4,6) C₁₇H₁₄BrFO₂S 397.26 Antifungal, antitumor; crystal structure resolved
5-Bromo-2-phenyl-3-phenylsulfinyl-1-benzofuran Br (5), Ph (2), Ph-S(O)- (3) C₂₀H₁₃BrO₂S 405.29 Pharmacological activity (broad); halogen bonding
5-(2-Bromoacetyl)-4-methylisobenzofuran-1(3H)-one BrCH₂CO- (5), CH₃ (4) C₁₁H₉BrO₃ 269.10 Synthetic intermediate; high-yield routes
4-Fluoro-5-vinyl-3H-isobenzofuran-1-one F (4), vinyl (5) C₁₀H₇FO₂ 178.16 Structural analog; fluorinated derivative

Key Observations:

Substituent Effects on Bioactivity: Sulfinyl groups (e.g., 4-fluorophenylsulfinyl in ) enhance pharmacological potency, likely due to improved hydrogen bonding and dipole interactions. Halogen (Br/F) positioning influences crystal packing and halogen bonding. For example, 5-bromo derivatives exhibit stronger Br···O interactions compared to fluorinated analogs .

Synthetic Accessibility :

  • Bromoacetyl-substituted derivatives (e.g., ) are synthesized via high-yield routes, suggesting that the vinyl group in the target compound may be introduced using similar alkylation or cross-coupling strategies.

Structural Flexibility vs. The vinyl group in the target compound may introduce planar rigidity, favoring π-π stacking in solid-state structures.

Comparative Pharmacological Data: While direct activity data for this compound are unavailable, its sulfinyl-containing analogs demonstrate broad-spectrum antifungal and antitumor activities . The absence of sulfinyl or phenyl groups in the target compound may shift its mechanism of action toward non-polar interactions.

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